3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound is a pyrazolo-pyrido-pyrimidinone derivative characterized by a fused tricyclic core: pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one. Key structural features include:
- Methyl group at position 2: Steric effects may influence conformational flexibility and target selectivity .
Synthetic routes for analogous compounds involve multicomponent reactions, cyclocondensation of aminopyrazoles with aldehydes/ketones, or nucleophilic substitutions under ultrasonic irradiation .
Properties
IUPAC Name |
5-(4-fluorophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2/c1-14-21(15-3-5-16(24)6-4-15)22-25-13-19-20(28(22)26-14)11-12-27(23(19)29)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAVDZFWHBSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for diverse pharmacological properties including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.36 g/mol. The structure features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, substituted with 4-fluorophenyl and 4-methoxyphenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3O |
| Molecular Weight | 333.36 g/mol |
| LogP | 4.1801 |
| Polar Surface Area | 27.225 Ų |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain pathways involved in cellular proliferation and survival, particularly in cancer cells. The exact mechanism involves binding to these targets, leading to modulation of their activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds within this class have shown significant inhibition of various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Selective inhibition of kinases involved in cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that derivatives similar to 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibited IC50 values in the low micromolar range against several cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes including:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis, making it a target for anticancer drugs.
- Cyclooxygenase-2 (COX-2) : Associated with inflammation and cancer; selective inhibitors can reduce tumor growth.
Research indicates that derivatives from this class can selectively inhibit COX-2 with minimal effects on COX-1, which is crucial for reducing side effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent experimental study involving human breast cancer cell lines (MCF-7), the compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PI3Kδ by a related pyrazolo[1,5-a]pyrimidine derivative showed an IC50 value of 14 nM, indicating high selectivity over other class I PI3Ks. This selectivity suggests potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives with modifications in substituents, core scaffolds, or biological activities. Key analogs include:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives
Impact of Substituents on Activity and Properties
- Fluorine vs. Chlorine : Fluorine at the 4-position (target compound) improves metabolic stability compared to chlorine () but may reduce antimicrobial potency due to weaker halogen bonding .
- Methoxy vs. Trifluoromethyl : The 4-methoxyphenyl group (target compound) enhances solubility compared to trifluoromethyl groups () but may limit membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
